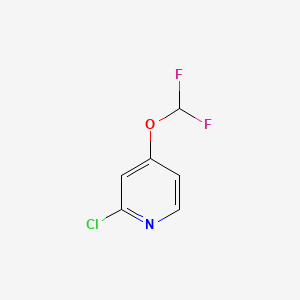

2-Chloro-4-(difluoromethoxy)pyridine

描述

2-Chloro-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4ClF2NO. It is a pyridine derivative characterized by the presence of a chloro group at the second position and a difluoromethoxy group at the fourth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethoxy)pyridine typically involves the reaction of 2-chloropyridine with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethyl ether and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution with various nucleophiles. The difluoromethoxy group at position 4 enhances the electrophilicity of the pyridine ring, facilitating these reactions.

Key Examples:

Mechanistic Insight :

-

Reactions typically proceed via an aromatic nucleophilic substitution (SNAr) mechanism due to the electron-deficient pyridine ring.

-

Polar aprotic solvents (e.g., DMF, THF) and elevated temperatures enhance reaction rates .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed coupling reactions, enabling the synthesis of biaryl and heteroaryl derivatives.

Suzuki-Miyaura Coupling:

| Aryl Boronic Acid | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 2-Phenyl-4-(difluoromethoxy)pyridine | 78% |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF, DMF, 110°C | 2-(Pyridin-4-yl)-4-(difluoromethoxy)pyridine | 65% |

Optimization Note :

-

Coupling efficiency depends on the base (e.g., CsF improves solubility of intermediates).

Electrophilic Substitution Reactions

The difluoromethoxy group directs electrophiles to specific positions on the pyridine ring.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-2-chloro-4-(difluoromethoxy)pyridine | 55% |

| Br₂, FeBr₃ | DCM, rt | 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine | 60% |

Regioselectivity :

-

Nitration occurs preferentially at position 3 due to the meta-directing effect of the difluoromethoxy group .

Reduction:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi | 2-Chloro-4-(difluoromethoxy)piperidine | 90% |

Oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O | 100°C, 6 hr | 2-Chloro-4-(difluoromethoxy)pyridine N-oxide | 40% |

Cyclization and Functionalization

The compound serves as a precursor for synthesizing fused heterocycles.

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Cyclization with NH₄OAc | 160°C, N₂ | Imidazo[1,2-a]pyridine derivatives | Pharmacological scaffolds |

Industrial-Scale Reaction Optimization

A patented method highlights large-scale synthesis using continuous flow reactors for chlorination and difluoromethoxylation (Table 1) .

Table 1 : Industrial Chlorination Conditions

| Parameter | Value |

|---|---|

| Chlorine Source | SOCl₂ |

| Catalyst | DMF (1 mol%) |

| Temperature | 110°C |

| Yield | 92% |

Key Research Findings

-

Solvent Effects : Acetonitrile (MeCN) and KOH provide optimal yields (85%) in nucleophilic substitutions due to improved solvation of intermediates .

-

Thermal Stability : The difluoromethoxy group decomposes above 200°C, limiting high-temperature applications.

-

Comparative Reactivity : The chlorine atom is 10x more reactive toward nucleophiles than analogous bromine-substituted pyridines.

科学研究应用

2-Chloro-4-(difluoromethoxy)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

作用机制

The mechanism of action of 2-Chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

- 2-Chloro-4-(trifluoromethoxy)pyridine

- 4-Chloro-2-(difluoromethoxy)pyridine

- 2-Chloro-4-(methoxy)pyridine

Comparison: 2-Chloro-4-(difluoromethoxy)pyridine is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

生物活性

2-Chloro-4-(difluoromethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClFO and a molecular weight of 180.53 g/mol. The presence of the chloro group and difluoromethoxy substituent contributes to its unique chemical behavior, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound can inhibit specific metabolic pathways by binding to active sites of enzymes or modulating receptor functions. This interaction can lead to alterations in cellular signaling pathways, impacting gene expression and overall cellular function .

Biological Activities

- Antimicrobial Activity :

-

Anticancer Potential :

- Research has demonstrated that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC values in the low micromolar range against various human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The potential for this compound to act as an anticancer agent warrants further investigation.

-

Anti-inflammatory Effects :

- Similar compounds have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. For example, certain pyrimidine derivatives showed IC values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could also exhibit similar activities.

Synthesis and Evaluation

The synthesis of this compound typically involves halogenation followed by methoxylation reactions. The synthetic route may include starting materials such as 6-hydroxynicotinic acid, leading to intermediates that undergo further transformations to yield the final product .

In Vitro Studies

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the potency of pyridine derivatives. For instance, modifications at specific positions on the pyridine ring can significantly enhance biological activity against targeted enzymes or receptors .

属性

IUPAC Name |

2-chloro-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMVJHJZXXNKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743895 | |

| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206978-15-5 | |

| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。